1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylimidazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative with similar chemical properties.
4-Methylimidazole: The parent compound used in the synthesis of 1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one.
1,3-Diacetylimidazole: Another acetylated imidazole derivative with comparable reactivity.
Uniqueness
This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27051-48-5 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1,3-diacetyl-4-methylimidazol-2-one |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-9(6(2)11)8(13)10(5)7(3)12/h4H,1-3H3 |
InChI Key |
XEOIGWFDUXEZME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N1C(=O)C)C(=O)C |
Origin of Product |
United States |
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